molecular formula C21H21ClO6 B1676681 Mollicellin D CAS No. 68455-11-8

Mollicellin D

Cat. No. B1676681
CAS RN: 68455-11-8
M. Wt: 404.8 g/mol
InChI Key: AINFZKIGIQBKDM-UHFFFAOYSA-N
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Description

Mollicellin D is an organic compound that belongs to the class of depsides and depsidones . These are polycyclic compounds that are either a polyphenolic compound composed of two or more monocyclic aromatic units linked by an ester bond (depside), or a compound containing the depsidone structure (depsidone) .


Synthesis Analysis

Mollicellin D is isolated from the rice media of Chaetomium brasiliense SD-596 . The structures of Mollicellin D and other depsidone-based analogs were elucidated using NMR and mass spectrometry analysis .


Molecular Structure Analysis

The molecular formula of Mollicellin D is C21H21ClO6 . The exact mass is 404.10 and the molecular weight is 404.843 .


Chemical Reactions Analysis

The introduction of aldehyde and methoxyl groups provide marked improvement for the inhibition against MRSA .


Physical And Chemical Properties Analysis

The elemental analysis of Mollicellin D is as follows: C, 62.30; H, 5.23; Cl, 8.76; O, 23.71 .

Scientific Research Applications

Antibacterial Properties

  • Mutagenic and Antibacterial Activities : Mollicellins, including Mollicellin D, were examined for their mutagenicity and antibacterial activities. While Mollicellin D demonstrated bactericidal effects against Salmonella typhimurium, it was not found to be mutagenic (Stark et al., 1978).

  • Anti-MRSA Activities : In another study, Mollicellin D showed significant inhibition against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential in combating antibiotic-resistant bacterial strains (Zhao et al., 2021).

Cytotoxic Properties

  • Cytotoxicity Against Human Cancer Cell Lines : Mollicellin D, along with other mollicellins, showed cytotoxic effects against human cancer cell lines. These findings indicate its potential application in cancer research and treatment (Khumkomkhet et al., 2009).

  • Effectiveness Against Oral and Hepatocellular Carcinoma : Another study highlighted the potent cytotoxicity of Mollicellin D against specific cancer cell lines, including oral epidermoid carcinoma and hepatocellular carcinoma (Promgool et al., 2021).

Safety And Hazards

The safety data sheet for Mollicellin D can be found in the provided references . It’s important to handle this compound with care and follow all safety guidelines.

Future Directions

The future directions of Mollicellin D research could involve further studies on its biosynthetic pathway, pharmacokinetic property, structure-activity relationships, and ecological roles of new isolated metabolites . These studies have great importance in their practical applications in medicine and agriculture .

properties

IUPAC Name

8-chloro-2,9-dihydroxy-10-(hydroxymethyl)-4,7-dimethyl-3-(3-methylbut-2-enyl)benzo[b][1,4]benzodioxepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClO6/c1-9(2)5-6-12-10(3)19-15(7-14(12)24)27-20-13(8-23)18(25)17(22)11(4)16(20)21(26)28-19/h5,7,23-25H,6,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINFZKIGIQBKDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC2=C1OC(=O)C3=C(C(=C(C(=C3O2)CO)O)Cl)C)O)CC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10218573
Record name Mollicellin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10218573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mollicellin D

CAS RN

68455-11-8
Record name 2-Chloro-3,7-dihydroxy-4-(hydroxymethyl)-1,9-dimethyl-8-(3-methyl-2-buten-1-yl)-11H-dibenzo[b,e][1,4]dioxepin-11-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68455-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mollicellin D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068455118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mollicellin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10218573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MOLLICELLIN D
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB983U35T0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Mollicellin D
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033343
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
P Zhao, M Yang, G Zhu, B Zhao, H Wang, H Liu… - The Journal of …, 2021 - nature.com
… isolation, structural identification, and evaluation of bioactivity of three new depsidones, mollicellin S (1), mollicellin T (2), and mollicellin U (3) and two known depsidones, mollicellin D (…
Number of citations: 6 www.nature.com
D Liu, Y Li, X Li, Z Cheng, J Huang, P Proksch, W Lin - Tetrahedron Letters, 2017 - Elsevier
… 1), along with stachybotrylactam 1 and mollicellin D. This paper describes the structure determination and antitumor activities of 1–3, while the plausible biogenetic pathway was …
Number of citations: 29 www.sciencedirect.com
AA Stark, B Kobbe, D Matsuo, G Büchi… - Applied and …, 1978 - Am Soc Microbiol
… methyl group in mollicellin D may also play a role in imparting antibiotic properties to mollicellin D. However, it is difficult to draw any such conclusion, since no mollicellin possessing a 3…
Number of citations: 30 journals.asm.org
GY Li, BG Li, T Yang, GY Liu… - Helvetica Chimica …, 2008 - Wiley Online Library
… brasiliense, two new depsidones, mollicellins I and J (1 and 2, resp.), and a new chromone, 2-(hydroxymethyl)-6-methylmethyleugenin (3), were isolated, along with mollicellin D (4) [9], …
Number of citations: 45 onlinelibrary.wiley.com
DL Siehl, MV Subramanian, EW Walters… - Weed …, 1997 - researchgate.net
… Although Mollicellin D was highly inhibitory to the growth of common duckweed (Lemna minor L.), growth was not restored by the provision of tryptophan (data not shown). We have …
Number of citations: 0 www.researchgate.net
AH Elmaidomy, NH Shady, KM Abdeljawad… - RSC …, 2022 - pubs.rsc.org
… Mollicellin S 358, mollicellin T 359, and mollicellin U 360, mollicellin D 361 and mollicellin H 362, isolated from Chaetomium brasiliense SD-596 fungus, exhibited significant anti-MRSA, …
Number of citations: 16 pubs.rsc.org
M Jiang, Z Wu, H Guo, L Liu, S Chen - Marine drugs, 2020 - mdpi.com
… the known persecutors, stachybotrylactam and mollicellin D, were isolated from the cytotoxic … in 460–461, and stachybotrylactam with mollicellin D combined differently to form 462 [153]. …
Number of citations: 60 www.mdpi.com
M Deshaies, N Lamari, CKY Ng, P Ward, FM Doohan - BMC plant biology, 2022 - Springer
… One feature (M310T230) was identified as cinnamoyl β-D-glucoside (4 ppm error) and the other (M403T278) as mollicellin D (4 ppm error). Mollicellin D is a mycotoxin produced by the …
Number of citations: 13 link.springer.com
M Jiang, Z Wu, L Liu, S Chen - Organic & Biomolecular Chemistry, 2021 - pubs.rsc.org
… A–C (229–231) may be derived from phenylspirodrimane and mollicellin-type analogues (stachybotrydial and mollicelin J for 229–230, stachybotrylactam and mollicellin D for 231) as …
Number of citations: 69 pubs.rsc.org
V Dwibedi, SK Rath, S Jain, N Martínez-Argueta… - Applied Microbiology …, 2023 - Springer
Endophytic fungi have proved to be a major source of secondary metabolites, wherein the genus Chaetomium has emerged as a source of multifarious bioactive natural compounds …
Number of citations: 5 link.springer.com

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